molecular formula C20H25ClN2O5.C6H6O3S B192988 Levamlodipine Besylate CAS No. 150566-71-5

Levamlodipine Besylate

Cat. No. B192988
M. Wt: 567.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levamlodipine Besylate, also known as S-Amlodipine Besylate, is a powerful dihydropyridine calcium channel blocker . It is used in the treatment of hypertension and angina . It is the pharmacologically active antihypertensive isomer of amlodipine .


Synthesis Analysis

A synthesis method of Levamlodipine Besylate cyclization impurities has been described in a patent . The method involves taking (S) - (-) -3-ethyl-5-methyl-2- (2-aminoethoxymethyl) -4- (2-chlorphenyl) -1, 4-dihydro-6-methyl-3, 5-pyridine dicarboxylic ester benzene sulfonate as a raw material, pressurizing and cyclizing under an acidic environment, and obtaining the AMLDEG-3 through hydrogenation reduction .


Molecular Structure Analysis

The molecular formula of Levamlodipine Besylate is C26H31ClN2O8S . The average mass is 567.051 Da and the monoisotopic mass is 566.148987 Da .


Chemical Reactions Analysis

A bioequivalence study was carried out to compare the pharmacokinetic parameters between Levamlodipine (test formulation) at a single dose of 5 mg and amlodipine (reference formulation) at a single dose of 10 mg .


Physical And Chemical Properties Analysis

Levamlodipine Besylate has a molecular formula of C26H31ClN2O8S and an average mass of 567.051 Da . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

Combination Therapy Applications

Levamlodipine besylate, primarily used for hypertension, shows increased efficacy when combined with other antihypertensive drugs. It is effective in treating hypertension and angina pectoris, and it improves left ventricular diastolic and renal function when used in combination therapies (Chen Qing-hua, 2011).

Clinical Efficacy in Hypertension Treatment

Studies have demonstrated that Levamlodipine besylate, in combination with drugs like Metoprolol tartrate, significantly improves treatment efficacy for hypertension compared to Levamlodipine besylate alone. This combination also reduces the incidence of adverse reactions (Zhao Jin, 2013).

Impact on Left Ventricle Diastolic Function and Ventricular Hypertrophy

Levamlodipine besylate has been shown to positively affect left ventricle diastolic function and reduce ventricular hypertrophy in primary hypertension patients, indicating its potential benefit in cardiovascular health (Luo Xian-hu, 2012).

Efficacy in Combination with Atorvastatin

In hypertensive patients, combining Levamlodipine besylate with Atorvastatin not only has a synergistic antihypertensive effect but also improves dyslipidemia and reduces cardiovascular and cerebrovascular events. This suggests its potential in comprehensive cardiovascular risk management (Wu Hong-fei, 2011).

Comparison with Amlodipine Besylate

Comparative studies between Levamlodipine and Amlodipine in hypertension treatment have found similar effectiveness, but Levamlodipine exhibits fewer adverse reactions and higher security (Meng Zhaok, 2015).

Bioequivalence Study

A bioequivalence study confirmed that both the test and reference Levamlodipine besylate tablets were bioequivalent under fasting conditions, indicating the reliability of generic versions of the drug (Sumei Xu et al., 2017).

Treatment of COPD Accompanied by Hypertension

Levamlodipine besylate has shown significant clinical effects in the treatment of COPD with comorbid hypertension, offering a therapeutic option for this patient population (Xu Weigan, 2013).

Safety And Hazards

Levamlodipine Besylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In rare cases, when you first start taking levamlodipine, your angina may get worse or you could have a heart attack .

Future Directions

Levamlodipine is used to treat high blood pressure (hypertension) in adults and children at least 6 years old . Lowering blood pressure may lower your risk of a stroke or heart attack . Levamlodipine may also be used for purposes not listed in this medication guide .

Relevant Papers There are several relevant papers on Levamlodipine Besylate. One paper discusses the bioequivalence of Levamlodipine Besylate tablets in healthy Chinese subjects . Another paper discusses the effect of low-dose Levamlodipine Besylate in the treatment .

properties

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levamlodipine Besylate

CAS RN

150566-71-5
Record name 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150566-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamlodipine besylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVAMLODIPINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine Besylate
Reactant of Route 2
Levamlodipine Besylate
Reactant of Route 3
Levamlodipine Besylate
Reactant of Route 4
Levamlodipine Besylate
Reactant of Route 5
Levamlodipine Besylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Levamlodipine Besylate

Citations

For This Compound
204
Citations
GY Dai, YH Zhu - Medicine, 2022 - ncbi.nlm.nih.gov
… Our systematic review will offer evidence for judging whether levamlodipine besylate combination therapy can be considered an effective intercession for essential hypertension. …
Number of citations: 1 www.ncbi.nlm.nih.gov
X Li, C Wang, T Li, Y Liu, S Liu… - BMC …, 2020 - bmcpharmacoltoxicol.biomedcentral …
… the pharmacokinetics of a newly-developed levamlodipine besylate tablet at a single dose of … Before this study (November 13, 2019), there is no approved levamlodipine besylate tablet …
W Xiao, N Ning, MH Tan, XS Jiang, L Zhou… - Hypertension …, 2016 - nature.com
… levamlodipine besylate group). Two were lost to follow-up after 24 months (one in the losartan potassium group and one in the levamlodipine besylate … the levamlodipine besylate group)…
Number of citations: 13 www.nature.com
X Su-Mei, W Yu-Lu, D Li, L Xiao-Min… - … Journal of Clinical …, 2017 - search.proquest.com
… the newly-developed levamlodipine besylate 2.5-mg tablet (… that test and reference levamlodipine besylate tablets were … the bioequivalence of a test levamlodipine besylate tablet …
Number of citations: 2 search.proquest.com
KX Yao, H Lyu, MH Liao, L Yang, YP Gao, QB Liu… - Scientific Reports, 2019 - nature.com
… by levamlodipine besylate treatment. Overall, our findings add further support to the anti-dementia effect of levamlodipine besylate observed during behavioral and biochemical studies. …
Number of citations: 2 www.nature.com
W Ma, N Sun, C Duan, L Zhao, Q Hua, Y Sun… - … drugs and therapy, 2021 - Springer
Purpose Antihypertensive treatment is the most important method to reduce the risk of cardiovascular events in hypertensive patients. However, there is scant evidence of the benefits of …
Number of citations: 3 link.springer.com
Y Qi, X Zhang - Cell biochemistry and biophysics, 2014 - Springer
… method using carboxymethyl-β-cyclodextrin (CM-β-CD) as chiral selector was developed and validated for the enantiomeric purity determination of levamlodipine besylate bulk drug. …
Number of citations: 22 link.springer.com
C Yuping, H Feng, Y Yanling - Journal of Hypertension, 2018 - journals.lww.com
… We aimed to evaluate theeffect of Levamlodipine Besylate in the treatment of vascular dementia on cognitive impairment in mice after eight weeks-right unilateral common carotid …
Number of citations: 0 journals.lww.com
C Yuping, Y Yanling, G Junlin - Journal of Hypertension, 2018 - journals.lww.com
… Objectives: To explore medication adherence and blood pressure control among hypertensive patients who take Levamlodipine Besylate and other antihypertensive drugs. …
Number of citations: 0 journals.lww.com
X Quan - Chinese Journal of Postgraduates of Medicine, 2014 - pesquisa.bvsalud.org
… combined with levamlodipine besylate on hypertension and … observation group was treated with levamlodipine besylate 2.5 mg/d … combined with levamlodipine besylate in treatment of …
Number of citations: 2 pesquisa.bvsalud.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.